3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-5-4-6-14(9-12)22-10-13-11-23-18-19-16-8-3-2-7-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCBVHQJYZFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, with CAS number 477860-17-6, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound .
In Vitro Studies
-
Bacterial Activity :
- The compound exhibited significant inhibitory effects against various Gram-positive bacteria, including Staphylococcus aureus and MRSA. The minimum inhibitory concentration (MIC) was reported as low as 0.98 µg/mL against MRSA .
- It showed no activity against Gram-negative bacteria like Escherichia coli .
- Fungal Activity :
Summary Table of Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.98 |
| MRSA | Gram-positive | 0.98 |
| Candida albicans | Fungal | Varies |
| Escherichia coli | Gram-negative | Inactive |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
Cytotoxicity Studies
-
Cell Lines Tested :
- A549 (lung cancer)
- U937 (leukemia)
- K-562 (chronic myelogenous leukemia)
- Findings :
Summary Table of Anticancer Activity
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | <10 | High |
| U937 | <10 | High |
| K-562 | <10 | High |
The biological activity of this compound is believed to be linked to its ability to inhibit specific cellular pathways involved in proliferation and survival of pathogens and cancer cells. Molecular docking studies suggest it may interact with key proteins involved in these processes, although detailed mechanisms remain an area for further investigation .
Case Studies
In a notable study focusing on the development of new antimicrobial agents, derivatives similar to this compound were synthesized and evaluated for their biological activities. These compounds demonstrated promising results against resistant strains of bacteria and showed potential as lead compounds for further drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.
Key Findings:
- The compound demonstrated effectiveness against Candida albicans , with moderate Minimum Inhibitory Concentration (MIC) values indicating potential as an antifungal agent .
- In studies involving derivatives of similar structures, compounds showed promising activity against resistant bacterial strains, suggesting a pathway for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been explored in various studies.
Case Studies:
- Synthesis and Evaluation : A study synthesized several quinazolinone analogues and evaluated their anticancer activities using the MDA-MB-231 cell line. The results indicated that modifications to the structure could enhance anticancer activity significantly .
- Mechanistic Insights : The compound's mechanism of action appears to involve the inhibition of certain cancer cell proliferation pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory effects.
Research Insights:
- Preliminary studies suggest that thiazoloquinazolinones can modulate inflammatory pathways, potentially serving as lead compounds for developing new anti-inflammatory drugs .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Key Difference : Replacement of the methyl group with chlorine at the 3-position of the phenyl ring.
- Molecular Weight: 360.9 g/mol (vs. ~346.9 g/mol for the methyl analog) . Solubility: Reduced aqueous solubility due to higher lipophilicity (ClogP ~3.2 vs. ~2.8 for methyl).
3-Methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Core Heterocycle Modifications
5H-Thiazolo[3,2-a]quinazolin-5-one Derivatives
- Structural Difference : Thiazole ring fused at the 3,2-a position instead of 2,3-b.
- Impact: Conformational Flexibility: Altered ring puckering (per Cremer-Pogle coordinates) affects binding to biological targets . Synthetic Accessibility: Requires different cyclization conditions, as shown in the synthesis of phenolic and alkoxy-substituted analogs .
2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Key Difference : Replacement of the thiazole ring with a thiadiazole moiety.
- Impact :
Functional Group Replacements
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
- Key Difference : Incorporation of a thioxo group and imidazole ring.
- Impact: Hydrogen Bonding: Thioamide functionality (NHC=S) forms strong hydrogen bonds, as validated by DFT-NMR analysis . Biological Activity: Enhanced antimicrobial activity compared to non-thioxo analogs .
Data Tables
Table 1: Physicochemical Properties of Selected Thiazoloquinazolinones
*Calculated based on formula C₁₇H₁₅N₂OS₂.
Research Findings and Trends
- Substituent Effects : Electron-donating groups (e.g., methyl) improve metabolic stability, while electron-withdrawing groups (e.g., Cl) enhance target binding but reduce solubility .
- Heterocycle Choice : Thiadiazolo derivatives exhibit broader biological activity due to increased polarity and hydrogen-bonding capacity .
- Synthetic Efficiency : One-pot methods using DMAP or CoCl₂ catalysts reduce reaction steps and improve yields (75–92%) compared to multi-step protocols .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step pathways, often involving phase-transfer catalysis (PTC) for heterocycle formation. Key steps include:
- Cyclization of thiohydantoin derivatives with dihaloalkanes under PTC conditions to form the thiazoloquinazolinone core .
- Sulfanyl-methylation at the 3-position using 3-methylphenylthiol derivatives, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to avoid side reactions .
- Optimization via microwave-assisted synthesis can enhance yields by reducing reaction times (e.g., from 12 hours to 2 hours) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm the thiazoloquinazolinone core. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Spectroscopy : H/C NMR to verify substituent positions (e.g., sulfanyl-methyl group at C3). IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) stretches .
Q. What preliminary structure-activity relationships (SAR) are known for this compound?
- Methodological Answer :
- The 3-methylphenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs .
- The thiazoloquinazolinone scaffold is associated with bioactivity in related compounds (e.g., antimicrobial or anti-inflammatory effects), suggesting a conserved pharmacophore .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can contradictory bond-length measurements be addressed?
- Methodological Answer :
- Data Contradictions : Discrepancies in C-S bond lengths (e.g., 1.78–1.82 Å vs. theoretical 1.81 Å) may arise from thermal motion or twinning. Use SHELXD for twin-law identification and SHELXE for iterative phasing to improve model accuracy .
- Hydrogen Bonding : Graph-set analysis (via Mercury software) can resolve ambiguities in intermolecular interactions, particularly for NH···O=C and CH···π contacts .
Q. How can conflicting biological activity data between in vitro and in vivo studies be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to assess bioavailability discrepancies. For example, high LogP (>3) may limit aqueous solubility, reducing in vivo efficacy despite potent in vitro activity .
- Metabolite Screening : Use LC-MS to identify phase I/II metabolites that could deactivate the compound in vivo .
Q. What strategies are recommended for elucidating the pharmacological mechanism of action, given the compound’s structural complexity?
- Methodological Answer :
- Target Fishing : Employ molecular docking (AutoDock Vina) to screen against kinase or protease targets, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines can identify differentially expressed genes in inflammation or apoptosis pathways .
Q. How can synthetic byproducts or impurities be minimized during scale-up, and what quality control protocols are critical?
- Methodological Answer :
- Byproduct Mitigation : Use HPLC-DAD to monitor reaction progress and identify impurities (e.g., oxidized sulfanyl groups or ring-opened byproducts). Gradient elution with C18 columns (acetonitrile/water) is optimal .
- QC Protocols : Validate purity via melting point analysis (sharp range within 1°C) and elemental analysis (<0.3% deviation for C/H/N/S) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
